molecular formula C8H16ClNO B3102921 1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride CAS No. 1428235-47-5

1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride

Cat. No.: B3102921
CAS No.: 1428235-47-5
M. Wt: 177.67
InChI Key: BQASFQGKXLRWBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by its piperidine ring structure, which is substituted with methyl groups and an aldehyde functional group.

Preparation Methods

The synthesis of 1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride typically involves the following steps:

Chemical Reactions Analysis

1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides).

    Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives.

Scientific Research Applications

1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

1,4-dimethylpiperidine-4-carbaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-8(7-10)3-5-9(2)6-4-8;/h7H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQASFQGKXLRWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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